molecular formula C22H21N5O4 B2957304 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide CAS No. 919866-43-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide

Cat. No. B2957304
CAS RN: 919866-43-6
M. Wt: 419.441
InChI Key: VWHKHMHDTIFWQP-UHFFFAOYSA-N
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Description

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-bridged pyrido[4,3-d]pyrimidine derivatives was achieved starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate . Another study reported the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide by nitration of commercially available 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione using 15N-enriched nitric acid followed by an intramolecular oxidative cyclization

Scientific Research Applications

Synthesis and Anticancer Activity

Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives due to their potential anticancer activities. For example, certain derivatives have been prepared to explore their in vitro cell growth inhibitory activity, with some compounds demonstrating notable efficacy against specific cancer cell lines, such as breast adenocarcinoma ((Abdellatif et al., 2014)). This suggests that N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide could have applications in cancer research, particularly in the synthesis of new compounds with potential therapeutic effects.

Antimicrobial and Anti-inflammatory Properties

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antimicrobial potential. Some derivatives have shown good to excellent antimicrobial activity against a range of bacteria and fungi, indicating potential for the development of new antimicrobial agents ((Kamal et al., 2015)). Additionally, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures have been investigated for their anti-inflammatory and analgesic activities, further highlighting the chemical's potential in developing new therapeutic agents ((El-Sawy et al., 2014)).

Neurological Disorder Research

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their binding affinity to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Compounds with subnanomolar affinity for TSPO have been developed, showcasing their potential as in vivo PET-radiotracers for neuroinflammation, suggesting applications in neurological disorder research ((Damont et al., 2015)).

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-13-5-6-15(9-14(13)2)27-20-18(11-24-27)22(29)26(12-23-20)25-21(28)17-8-7-16(30-3)10-19(17)31-4/h5-12H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKHMHDTIFWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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